molecular formula C27H33N3O2 B11206357 2-(4-ethoxyphenyl)-N-[3-(2-methylpiperidin-1-yl)propyl]quinoline-4-carboxamide CAS No. 689270-18-6

2-(4-ethoxyphenyl)-N-[3-(2-methylpiperidin-1-yl)propyl]quinoline-4-carboxamide

Cat. No.: B11206357
CAS No.: 689270-18-6
M. Wt: 431.6 g/mol
InChI Key: CJAGKBRBMHETMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRF5-IN-1 is a small molecule inhibitor specifically designed to target interferon regulatory factor 5 (IRF5). IRF5 is a transcription factor that plays a crucial role in the regulation of immune responses, particularly in the production of pro-inflammatory cytokines. The inhibition of IRF5 has been explored as a potential therapeutic strategy for treating various autoimmune and inflammatory diseases, such as systemic lupus erythematosus and rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRF5-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of IRF5-IN-1 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the high quality of the compound. The scalability of the synthesis is crucial for producing sufficient quantities for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

IRF5-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Scientific Research Applications

    Chemistry: The compound serves as a valuable tool for studying the role of IRF5 in chemical signaling pathways and for developing new chemical probes.

    Biology: In biological research, IRF5-IN-1 is used to investigate the molecular mechanisms of IRF5-mediated immune responses and to identify potential therapeutic targets.

    Medicine: The compound has shown promise in preclinical studies for treating autoimmune and inflammatory diseases by inhibiting the activity of IRF5 and reducing the production of pro-inflammatory cytokines.

    Industry: In the pharmaceutical industry, IRF5-IN-1 is being explored as a lead compound for the development of new drugs targeting IRF5

Mechanism of Action

IRF5-IN-1 exerts its effects by binding to the DNA-binding domain of IRF5, thereby preventing its interaction with target gene promoters. This inhibition blocks the transcriptional activity of IRF5, leading to a reduction in the expression of pro-inflammatory cytokines such as interleukin-6, interleukin-12, and tumor necrosis factor-alpha. The molecular targets and pathways involved include the Toll-like receptor (TLR) signaling pathway and the myeloid differentiation primary response 88 (MyD88) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IRF5-IN-1 is unique due to its specific binding affinity for the DNA-binding domain of IRF5, which distinguishes it from other inhibitors that may target different regions of the protein. Additionally, IRF5-IN-1 has been shown to have a favorable safety profile and efficacy in preclinical models, making it a promising candidate for further development .

Properties

CAS No.

689270-18-6

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-(2-methylpiperidin-1-yl)propyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H33N3O2/c1-3-32-22-14-12-21(13-15-22)26-19-24(23-10-4-5-11-25(23)29-26)27(31)28-16-8-18-30-17-7-6-9-20(30)2/h4-5,10-15,19-20H,3,6-9,16-18H2,1-2H3,(H,28,31)

InChI Key

CJAGKBRBMHETMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCCCC4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.